N-benzyl-2-(cyclohexen-1-yl)ethanamine
Overview
Description
“N-benzyl-2-(cyclohexen-1-yl)ethanamine” is a chemical compound with the molecular formula C15H21N . It is also known as N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group), attached to a nitrogen atom, which is further attached to a 2-(cyclohexen-1-yl)ethanamine group . The InChI code for this compound is 1S/C15H21N.ClH/c1-3-7-14 (8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 251.8 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Thin-Layer Chromatographic Analysis and QSAR Studies
Quantitative structure-activity relationship (QSAR) analyses and chromatographic techniques have been employed to understand the interaction mechanisms of related compounds, including benzothiazole derivatives, with biological targets. Such studies offer insights into predicting the pharmacological activity of new drug candidates, emphasizing the importance of log P values and molecular interactions in drug design and discovery (Brzezińska et al., 2003).
Oxidation Studies and Product Formation
Research on the oxidation of cyclohexane and its derivatives, including cyclohexene, highlights the pathways leading to various products such as benzene, indicating the role of these compounds in chemical synthesis and the importance of understanding their reactivity under different conditions (Lemaire et al., 2001).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of substituted benzothiazole amides have revealed their potential antibacterial and antifungal activities. This suggests that compounds structurally related to N-benzyl-2-(cyclohexen-1-yl)ethanamine might also possess significant antimicrobial properties, useful in developing new therapeutic agents (Pejchal et al., 2015).
Catalysis and Material Science Applications
Encapsulation of metal-ligand complexes in materials like zeolite-Y for catalysis, as seen in the oxidation of cyclohexene, cyclohexane, and styrene, demonstrates the potential application of related compounds in catalysis and material science. Such studies indicate the versatility of these compounds in enhancing the efficiency and selectivity of chemical reactions (Maurya et al., 2007).
properties
IUPAC Name |
N-benzyl-2-(cyclohexen-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2,5-7,9-10,16H,1,3-4,8,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJNHLXWVAXRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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